molecular formula C27H17FN2S B6582900 2-(2-fluorophenyl)-5-phenyl-4-{8-thiatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl}-1H-imidazole CAS No. 441287-93-0

2-(2-fluorophenyl)-5-phenyl-4-{8-thiatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl}-1H-imidazole

Cat. No.: B6582900
CAS No.: 441287-93-0
M. Wt: 420.5 g/mol
InChI Key: ACWCEEFSDUWCRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(2-fluorophenyl)-5-phenyl-4-{8-thiatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl}-1H-imidazole is a structurally complex imidazole derivative featuring:

  • A 2-fluorophenyl substituent at position 2 of the imidazole ring, introducing electron-withdrawing effects.
  • A phenyl group at position 3.
  • Boc protection of imidazole intermediates to improve separation efficiency during synthesis (as seen in for analogs 16a-c).
  • Alkylation or chlorination steps to introduce the thiatricyclo group (similar to the alkylation of 16a-c with dibromoacetophenone in ).

Properties

IUPAC Name

4-dibenzothiophen-2-yl-2-(2-fluorophenyl)-5-phenyl-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H17FN2S/c28-22-12-6-4-11-20(22)27-29-25(17-8-2-1-3-9-17)26(30-27)18-14-15-24-21(16-18)19-10-5-7-13-23(19)31-24/h1-16H,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACWCEEFSDUWCRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=CC=C3F)C4=CC5=C(C=C4)SC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H17FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The fluorophenyl group’s position and electronic effects significantly influence molecular properties. Key comparisons include:

Compound Name Substituent Position (Fluorophenyl) Molecular Weight (g/mol) Key Functional Groups Biological Activity (if available) Reference
Target Compound 2-position Not Available Thiatricyclo, phenyl Not Reported -
2-(4-Fluorophenyl)-5-methyl-1H-benzimidazole 4-position ~245.25 Methyl, benzimidazole Antimicrobial (MIC: 30 µg/ml for E. coli)
SB 202190 (4-(4-Fluorophenyl)-2-(4-hydroxyphenyl)-5-(4-pyridyl)-1H-imidazole) 4-position 331.34 Hydroxyphenyl, pyridyl p38 MAP kinase inhibitor
2-(3-Fluorophenyl)-1H-benzimidazole 3-position ~216.23 Benzimidazole Not Reported

Key Observations:

Structural Analogues with Heterocyclic Moieties

The thiatricyclo group distinguishes the target compound from simpler imidazoles. Comparisons include:

Compound Name Heterocyclic Group Key Applications Reference
Target Compound Thiatricyclo[7.4.0.0²,⁷]tridecahexaenyl Potential sulfur-mediated interactions -
5-[4-(1H-Imidazol-1-yl)phenyl]-1H-pyrazole Pyrazole-imidazole hybrid Not Reported
4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-5-carboxylic Acid Trifluoromethoxy, carboxylic acid Pharmaceutical intermediate

Key Insight : The thiatricyclo group may enhance lipid solubility or enable unique binding modes compared to planar heterocycles like pyrazole or benzimidazole.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.